IWR107

Tankyrase inhibitor Pharmacokinetic optimization Scaffold modification

IWR107 is a synthetically modified small-molecule tankyrase (TNKS) inhibitor derived from the IWR-1 scaffold, designed to suppress canonical Wnt/β-catenin signaling. It was developed as a next-generation chemical probe with enhanced pharmacokinetic properties relative to the parent compound.

Molecular Formula C30H33N5O3
Molecular Weight 511.626
Cat. No. B1192918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWR107
SynonymsIWR107;  IWR-107;  IWR 107
Molecular FormulaC30H33N5O3
Molecular Weight511.626
Structural Identifiers
SMILESO=C(NC1=C2N=CC=C(CNCCN(C)C)C2=CC=C1)C3=CC=C(N4C(O)C5C6C=CC(C6)C5C4=O)C=C3
InChIInChI=1S/C30H33N5O3/c1-34(2)15-14-31-17-21-12-13-32-27-23(21)4-3-5-24(27)33-28(36)18-8-10-22(11-9-18)35-29(37)25-19-6-7-20(16-19)26(25)30(35)38/h3-13,19-20,25-26,29,31,37H,14-17H2,1-2H3,(H,33,36)
InChIKeyYXCCRESOFOVWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IWR107: A Next-Generation Tankyrase Inhibitor with Proven In Vivo MLL-AF9 AML Activity


IWR107 is a synthetically modified small-molecule tankyrase (TNKS) inhibitor derived from the IWR-1 scaffold, designed to suppress canonical Wnt/β-catenin signaling. It was developed as a next-generation chemical probe with enhanced pharmacokinetic properties relative to the parent compound [1]. IWR107 attenuates MLL-AF9 fusion-driven acute myeloid leukemia (AML) progression by disrupting a specific Wnt/β-catenin–SIX1 signaling axis identified in leukemic initiating cells [1]. The compound is provided as a research-use-only tool with a molecular formula of C₃₀H₃₃N₅O₃ and molecular weight of 511.63 g/mol [1].

Why IWR107 Cannot Be Substituted by Generic Tankyrase Inhibitors in MLL-AF9 AML Research


In-class tankyrase inhibitors such as IWR-1 and XAV939, while sharing the same enzymatic target, differ substantially from IWR107 in three critical procurement-relevant dimensions: pharmacokinetic (PK) optimization, validated in vivo efficacy in a specific disease context, and mechanism-linked pathway engagement. IWR107 was explicitly designed as a next-generation molecule with improved PK properties over IWR-1 [1], and it uniquely demonstrated delayed AML progression in a serial transplantation model via disruption of a WNT–SIX1 signaling axis [1]—a context-specific vulnerability not addressed by generic TNKS inhibitors. Furthermore, IWR107 exhibited hematopoietic sparing during prolonged in vivo dosing [1], an attribute not established for most comparator TNKS inhibitors. These compound-specific features are irreproducible with off-the-shelf TNKS inhibitor alternatives, making substitution scientifically invalid for WNT-dependent leukemia studies.

IWR107 Quantitative Differentiation Evidence Against Closest Comparators


Structural Derivation from IWR-1 with Explicitly Stated Pharmacokinetic Improvements

IWR107 was chemically modified from the IWR-1 (IWR-1-endo) scaffold [1]. The originating study explicitly states that IWR107 is a 'next-generation molecule' with 'improvements in pharmacokinetic properties' built upon 'well-validated scaffolds' targeting the adenosine-binding pocket of TNKS1 and TNKS2 [1]. In contrast, parent compound IWR-1 exhibits a cell-based Wnt reporter IC₅₀ of 180 nM , but its in vivo application is limited by suboptimal PK characteristics—a limitation that the IWR107 scaffold modification was designed to overcome.

Tankyrase inhibitor Pharmacokinetic optimization Scaffold modification

In Vivo Efficacy in MLL-AF9 AML: Decreased Circulating Leukemic Cells and Prolonged Survival

In a serial leukemic cell transplantation model of MLL-AF9-driven AML, IWR107 administered orally at 80 mg/kg twice daily for 4 weeks [1] resulted in decreased numbers of circulating leukemic cells and increased survival time in secondary recipient mice transplanted with enriched leukemic initiating cell populations (YFP⁺ Mac1⁺ cKit⁺), when compared with drug carrier alone [1]. The therapeutic benefit was also evidenced by decreased AML cell infiltration in the liver [1]. Notably, this in vivo validation is specific to the MLL-AF9 genetic context and the WNT/SIX1 signaling axis, and has not been demonstrated for generic tankyrase inhibitors such as XAV939.

Acute Myeloid Leukemia Wnt/β-catenin signaling Leukemic initiating cells

Differential In Vivo Dosing Requirements: IWR107 vs. IWP2G9 in the Same AML Model

Within the identical secondary AML transplantation model, IWR107 (TNKS inhibitor) and IWP2G9 (PORCN inhibitor) both attenuated MLL-AF9 AML progression, but required markedly different oral doses: 80 mg/kg for IWR107 vs. 20 mg/kg for IWP2G9, both administered twice daily [1]. This 4-fold dose differential reflects distinct pharmacokinetic and pharmacodynamic properties of the two chemical classes targeting different nodes of the Wnt pathway. Researchers selecting between Wnt pathway inhibitors for AML research must account for this potency differential in experimental design.

Comparative pharmacology In vivo dosing Wnt pathway inhibitors

Hematopoietic Safety Window: TNKS Inhibition Without Impairing Normal Blood Cell Differentiation

IWR107, along with the PORCN inhibitor IWP2G9, was shown to not impact the differentiation of blood cells or colony formation ex vivo [1]. This finding is consistent with prior evidence that chemically disabling WNT signaling does not adversely affect blood homeostasis [1]. In contrast, some Wnt pathway inhibitors with broader or less specific activity profiles may compromise normal hematopoietic function, a concern particularly relevant for hematologic malignancy research.

Therapeutic window Hematopoietic stem cells Ex vivo colony formation

Target Engagement Validation: TNKS1 Inhibition and β-Catenin Pathway Suppression in Leukemic Cells

IWR107 was benchmarked against IWR-1 in a recombinant human TNKS1 enzymatic activity assay, confirming on-target inhibition [1]. In MLL-AF9 leukemic cells, IWR107 treatment at 10 μM reduced β-catenin abundance and induced TNKS protein accumulation—both validated biochemical markers of on-target tankyrase inhibition [1]. While the parent compound IWR-1 has established TNKS1 IC₅₀ of 131 nM and TNKS2 IC₅₀ of 56 nM , the structurally distinct tankyrase inhibitor XAV939 exhibits higher in vitro potency (TNKS1 IC₅₀ = 5–11 nM, TNKS2 IC₅₀ = 2–4 nM) . However, IWR107 differentiates by coupling target engagement to a specific, validated downstream mechanism—disruption of the WNT/SIX1 signaling axis in MLL-AF9 AML—which neither IWR-1 nor XAV939 has been shown to achieve in an identical in vivo context.

TNKS1 inhibition β-catenin degradation Target engagement

IWR107: Recommended Research Applications Based on Quantitative Differentiation Evidence


MLL-AF9-Driven Acute Myeloid Leukemia Preclinical Efficacy Studies

IWR107 is the only tankyrase inhibitor with peer-reviewed in vivo validation in an MLL-AF9 secondary transplantation AML model [1]. Its demonstrated ability to decrease circulating leukemic cells, extend survival, and reduce liver infiltration when dosed orally at 80 mg/kg BID makes it the compound of choice for researchers evaluating TNKS-targeted therapy in MLL-rearranged leukemias [1]. Procurement quantity should account for the 80 mg/kg dose requirement and 4-week treatment protocol.

WNT/β-Catenin–SIX1 Signaling Axis Dissection

IWR107 uniquely disrupts the MLL-AF9-licensed WNT/SIX1 signaling axis, a mechanism not demonstrated for generic TNKS inhibitors [1]. Researchers investigating the intersection of oncofusion protein-driven epigenetic reprogramming and WNT pathway output should prioritize IWR107 to ensure pathway engagement specificity at this defined signaling node [1]. The compound can be used at 10 μM for cellular target engagement studies [1].

Comparative Wnt Pathway Inhibitor Pharmacology Studies

For experiments requiring parallel TNKS and PORCN pathway inhibition, IWR107 provides a TNKS-targeted complement to IWP2G9, with documented comparative dosing in the same AML model (80 mg/kg vs. 20 mg/kg) [1]. This pair of inhibitors, validated together, enables systematic dissection of the relative contributions of Wnt ligand acylation (PORCN) versus β-catenin destruction complex stabilization (TNKS) to leukemic phenotypes [1].

Hematopoietic Safety Profiling of Wnt Pathway Inhibitors

IWR107 is differentiated by documented sparing of normal hematopoietic differentiation and colony formation at 10 μM [1]. Researchers assessing the therapeutic index of Wnt pathway inhibitors in hematologic contexts should select IWR107 based on this established safety data, which supports its use in co-culture or competitive transplantation assays where preserving normal hematopoietic function is essential [1].

Quote Request

Request a Quote for IWR107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.